5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Biochemical Pathways
It’s known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone .
Pharmacokinetics
The formation of protonated salts of dihydroimidazo[2,1-b][1,3]-thiazoles was observed from 1h nmr spectra as an overall downfield shift of proton signals, compared to base 4, and the emergence of a broadened nh group signal at >105 ppm . This could potentially impact the compound’s bioavailability.
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
It’s known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .
Biological Activity
5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 385.9 g/mol
- CAS Number : 2034615-51-3
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its structural components contribute to its pharmacological potential.
Anticancer Activity
The imidazo[2,1-b]thiazole moiety is known for its anticancer properties. Compounds containing this structure have demonstrated significant activity against various cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazoles have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of kinase activities and the disruption of cellular signaling pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been explored for their efficacy against resistant strains of bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic enzymes .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Kinase Inhibition
One proposed mechanism is the inhibition of specific kinases involved in cancer progression. The compound's structural features allow it to bind effectively to ATP-binding sites in various kinases, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells. This is particularly relevant in targeting receptor tyrosine kinases that are often dysregulated in cancers .
Modulation of Serotonin Pathways
Similar compounds have been noted for their ability to modulate serotonin pathways, which could have implications for neuropsychiatric disorders. This action may contribute to weight loss effects by reducing food intake, as seen with other 5-HT6 receptor antagonists .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds and derivatives:
Study | Compound | Activity | IC50 Values |
---|---|---|---|
Derivative A | Anticancer | 1.35 μM | |
Derivative B | Antimicrobial | 3.73 μM | |
Derivative C | Kinase Inhibition | Sub-micromolar |
These findings indicate that modifications to the core structure can significantly enhance biological activity.
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-7-6-12(20)10-14(17)18(24)21-15-5-3-2-4-13(15)16-11-23-8-9-26-19(23)22-16/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINLHDHKBIXSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.